4-Nitronicotinaldehyde
Overview
Description
4-Nitronicotinaldehyde is an organic compound with the molecular formula C6H4N2O3 and a molar mass of 152.11 g/mol. It is characterized by a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitronicotinaldehyde can be synthesized through several methods, including the nitration of nicotinaldehyde. The reaction typically involves treating nicotinaldehyde with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitronicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can produce 4-aminonicotinaldehyde.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Nitronicotinaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological processes involving pyridine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Nitronicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aldehyde group can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
4-Nitronicotinaldehyde is compared with other similar compounds, such as 3-Nitronicotinaldehyde and 2-Nitronicotinaldehyde. These compounds differ in the position of the nitro group on the pyridine ring, which affects their chemical reactivity and biological activity. This compound is unique due to its specific arrangement of functional groups, leading to distinct properties and applications.
List of Similar Compounds
3-Nitronicotinaldehyde
2-Nitronicotinaldehyde
5-Nitronicotinaldehyde
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-nitropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNJQYXCDLGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693123 | |
Record name | 4-Nitropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-52-9 | |
Record name | 4-Nitropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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